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molecular formula C9H17N3S B8640792 N-Hexyl-5-methyl-1,3,4-thiadiazol-2-amine CAS No. 62347-86-8

N-Hexyl-5-methyl-1,3,4-thiadiazol-2-amine

Cat. No. B8640792
M. Wt: 199.32 g/mol
InChI Key: QRESLMMTMKJIJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04158659

Procedure details

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-hexanamide (16 g, 0.075 mole) was added portionwise to stirred tetrahydrofuran (THF) (120 ml) containing lithium aluminium hydride (2.9 g, 0.076 mole) at a temperature below 15° C. The mixture was stirred and refluxed for 2 hours. The mixture was cooled in ice and treated with water (2.9 ml) in THF (29 ml) followed by a 2 N solution of sodium hydroxide (2.9 ml) and water (5.8 ml). The mixture was then treated with `Supercel` and filtered. The filtrate was evaporated to give the title product which was recrystallised from 50% aqueous methanol (9.5 g) m.p. 101°-105° C.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two
Name
Quantity
2.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
29 mL
Type
solvent
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.9 mL
Type
reactant
Reaction Step Five
Name
Quantity
5.8 mL
Type
reactant
Reaction Step Six
Quantity
120 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:6][C:5]([NH:7][C:8](=O)[CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])=[N:4][N:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[CH3:1][C:2]1[S:6][C:5]([NH:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])=[N:4][N:3]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
CC1=NN=C(S1)NC(CCCCC)=O
Step Two
Name
Quantity
2.9 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
2.9 mL
Type
reactant
Smiles
O
Name
Quantity
29 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
2.9 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
5.8 mL
Type
reactant
Smiles
O
Step Seven
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in ice
ADDITION
Type
ADDITION
Details
The mixture was then treated with `Supercel` and
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1=NN=C(S1)NCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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